molecular formula C11H13ClN2O2 B2381797 3-(2-Chloro-N-phenylacetamido)propanamide CAS No. 50917-08-3

3-(2-Chloro-N-phenylacetamido)propanamide

Cat. No. B2381797
CAS RN: 50917-08-3
M. Wt: 240.69
InChI Key: DKTGWDULSQTBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-N-phenylacetamido)propanamide is a chemical compound with the CAS Number: 50917-08-3 . It has a molecular weight of 240.69 and its IUPAC name is 3-[(chloroacetyl)anilino]propanamide .


Molecular Structure Analysis

The InChI code for 3-(2-Chloro-N-phenylacetamido)propanamide is 1S/C11H13ClN2O2/c12-8-11(16)14(7-6-10(13)15)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,15) . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

3-(2-Chloro-N-phenylacetamido)propanamide is a powder . It should be stored at room temperature .

Scientific Research Applications

1. Detection and Identification in Pharmaceutical Analysis

The propanamide moiety, similar to that in 3-(2-Chloro-N-phenylacetamido)propanamide, is significant in the structure elucidation of drugs like flutamide, a prostate cancer treatment. A study highlights the use of electrospray ionization mass spectrometry combined with Soxhlet apparatus for extracting and detecting flutamide in pharmaceutical forms, underlining the role of the propanamide group in drug identification (Khan et al., 2015).

2. Neuroprotective Agents in Alzheimer's Disease Treatment

Compounds structurally similar to 3-(2-Chloro-N-phenylacetamido)propanamide have been found effective as neuroprotectants and selective butyrylcholinesterase inhibitors, offering potential treatment for Alzheimer's disease. A study on N-acylaminophenothiazines highlights their role in protecting neurons against damage from free radicals and their ability to penetrate the central nervous system (González-Muñoz et al., 2011).

3. Anticonvulsant Studies

Certain propanamide derivatives, including those structurally related to 3-(2-Chloro-N-phenylacetamido)propanamide, have shown promising results in anticonvulsant studies. Research demonstrates that isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, for example, were effective against seizures in animal models and could potentially be used for treating generalized seizures (Idris et al., 2011).

4. Root Growth Inhibitory Activity

Propanamide derivatives are also explored in agriculture, particularly in controlling root growth. A study on N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides demonstrated significant root growth-inhibitory activity in rape seedlings, suggesting potential applications in weed management (Kitagawa & Asada, 2005).

5. Photochemistry in Drug Analysis

The study of the photochemistry of compounds like flutamide, which shares a structural similarity with 3-(2-Chloro-N-phenylacetamido)propanamide, is crucial in understanding drug stability and interactions. Research in this area investigates the effects of external magnetic fields on the photochemistry of these drugs, providing insights into their stability and reactivity (Udagawa et al., 2011).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335, H412 . Precautionary measures include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(N-(2-chloroacetyl)anilino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-8-11(16)14(7-6-10(13)15)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTGWDULSQTBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCC(=O)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-N-phenylacetamido)propanamide

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